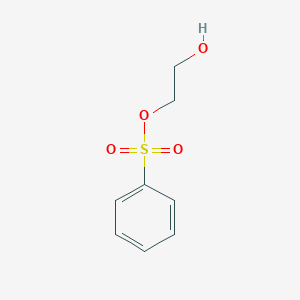

2-Hydroxyethyl benzenesulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyethyl benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4S/c9-6-7-12-13(10,11)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFRCYIYQLHUDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 2-Hydroxyethyl benzenesulfonate from Ethylene Glycol

This guide provides a comprehensive technical overview for the synthesis of 2-Hydroxyethyl benzenesulfonate, a versatile intermediate in organic and materials science. The protocol detailed herein focuses on the reaction of ethylene glycol with benzenesulfonyl chloride, a common and effective method for preparing sulfonate esters. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the synthesis, including the underlying mechanism, experimental procedures, and safety considerations.

Introduction and Strategic Importance

This compound is a valuable bifunctional molecule, possessing both a hydroxyl group and a benzenesulfonate ester. The benzenesulfonate group is an excellent leaving group, making this compound a useful alkylating agent for introducing a 2-hydroxyethyl moiety into various nucleophiles through SN2 reactions.[1] This reactivity is leveraged in the synthesis of polymers, surfactants, and as an intermediate in the preparation of pharmaceuticals and other specialty chemicals.[1]

The synthesis from ethylene glycol and benzenesulfonyl chloride is a preferred laboratory-scale method due to the ready availability of the starting materials and the generally high yields achievable under controlled conditions. This guide will elucidate the critical parameters of this reaction to ensure reproducibility and safety.

Underlying Chemical Principles and Reaction Mechanism

The formation of this compound from ethylene glycol and benzenesulfonyl chloride is a classic example of sulfonate ester formation. This reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of the sulfonyl chloride.[2][3][4]

The Role of the Hydroxyl Group as a Nucleophile

Alcohols are generally poor leaving groups in nucleophilic substitution reactions because the hydroxide ion is a strong base.[5] To enhance their utility in synthesis, alcohols are often converted into better leaving groups, such as sulfonate esters.[2][5] In this synthesis, one of the hydroxyl groups of ethylene glycol acts as the nucleophile.

The Electrophilicity of Benzenesulfonyl Chloride

The sulfur atom in benzenesulfonyl chloride is highly electrophilic due to the presence of two strongly electron-withdrawing oxygen atoms and a chlorine atom. This makes it susceptible to attack by nucleophiles like the hydroxyl group of ethylene glycol.

The Reaction Mechanism

The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine.[6] The base serves two primary purposes: to neutralize the hydrochloric acid (HCl) byproduct, which is formed during the reaction, and to deprotonate the intermediate, driving the reaction to completion.[3][6]

The mechanism can be described in the following steps:

-

Nucleophilic Attack: The oxygen atom of a hydroxyl group in ethylene glycol attacks the electrophilic sulfur atom of benzenesulfonyl chloride.[3]

-

Intermediate Formation: This attack leads to the formation of a protonated intermediate.[3]

-

Deprotonation: The base (e.g., pyridine) removes the proton from the oxygen atom, yielding the final sulfonate ester product.[3][6]

It is crucial to control the stoichiometry of the reactants to favor the formation of the mono-substituted product, this compound, and minimize the formation of the di-substituted byproduct, 1,2-bis(phenylsulfonyloxy)ethane. Using an excess of ethylene glycol can help achieve this.[1]

Stereochemistry

An important feature of sulfonate ester formation is the retention of stereochemistry at the carbon atom bearing the hydroxyl group.[3] Since the reaction occurs at the oxygen atom and does not involve the breaking of the C-O bond of the alcohol, the configuration of the carbon center remains unchanged.[3] While this is not relevant for the achiral ethylene glycol, it is a critical consideration in more complex syntheses.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| Ethylene Glycol | C₂H₆O₂ | 62.07 | e.g., 5.0 equiv. | ≥99% |

| Benzenesulfonyl Chloride | C₆H₅ClO₂S | 176.62 | e.g., 1.0 equiv. | ≥99% |

| Pyridine | C₅H₅N | 79.10 | e.g., 1.2 equiv. | Anhydrous, ≥99.8% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As required | Anhydrous |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M aqueous solution | - |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated aqueous solution | - |

| Brine | - | - | Saturated aqueous solution | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As required | - |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Reaction Workflow Diagram

Sources

- 1. benchchem.com [benchchem.com]

- 2. Leaving Group Conversions - Sulfonyl Chlorides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 3. youtube.com [youtube.com]

- 4. How does sulfonate ester formation from sulfonyl chloride resemble nucleo.. [askfilo.com]

- 5. periodicchemistry.com [periodicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

mechanism of 2-hydroxyethyl benzenesulfonate as an alkylating agent

An In-depth Technical Guide to the Alkylating Mechanism of 2-Hydroxyethyl Benzenesulfonate

Authored by a Senior Application Scientist

Abstract

This compound is a versatile and reactive alkylating agent with significant applications in synthetic organic chemistry, materials science, and drug development.[1] Its utility stems from the presence of the benzenesulfonate group, an excellent leaving group that facilitates the transfer of the 2-hydroxyethyl moiety to a wide array of nucleophiles. This guide provides an in-depth exploration of the core mechanisms governing the alkylating activity of this compound. We will dissect its synthesis, the kinetics and thermodynamics of its reactions, its interactions with biological macromolecules such as DNA, and the experimental protocols used to study and harness its reactivity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

Synthesis and Physicochemical Properties

The primary route for synthesizing this compound is through the direct esterification of benzenesulfonic acid with ethylene glycol.[1] This reaction is typically performed under reflux conditions, which aids in the removal of water as a byproduct, thereby driving the reaction equilibrium towards the formation of the desired ester.[1] An excess of ethylene glycol is often used to maximize the conversion of the sulfonic acid and to minimize the formation of di-ester byproducts.[1]

Caption: Synthesis of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₈H₁₀O₄S | [2][3] |

| Molecular Weight | 202.23 g/mol | [2][4] |

| Appearance | Clear Colorless Oil | [4] |

| CAS Number | 249285-50-5 | [3][4][5][6] |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)OCCO | [2] |

The Core Mechanism: Bimolecular Nucleophilic Substitution (SN2)

The alkylating capability of this compound is fundamentally rooted in the exceptional stability of the benzenesulfonate anion. This stability, derived from the delocalization of the negative charge across the three oxygen atoms via resonance, makes it an excellent leaving group. Consequently, the carbon atom adjacent to the sulfonate ester oxygen is highly electrophilic and susceptible to nucleophilic attack.

The predominant mechanism for the alkylation reaction is a bimolecular nucleophilic substitution (SN2) pathway.[1] This mechanism involves a concerted, single-step process where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the benzenesulfonate leaving group.[1]

Caption: The SN2 transition state for alkylation.

The rate of this SN2 reaction is dependent on the concentrations of both the alkylating agent and the nucleophile. Key factors influencing the reaction kinetics include:

-

Nucleophilicity: Stronger nucleophiles lead to faster reaction rates.

-

Steric Hindrance: Less sterically hindered nucleophiles and substrates react more quickly.

-

Solvent: Polar aprotic solvents are generally preferred as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.[1]

Reactivity with Diverse Nucleophiles

This compound exhibits broad reactivity towards a variety of nucleophiles, making it a valuable reagent in organic synthesis.[1]

Oxygen Nucleophiles

Alkoxides and phenoxides readily react with this compound to form ethers. For example, sodium methoxide in methanol will yield 2-methoxyethanol, displacing the benzenesulfonate anion.[1]

Nitrogen Nucleophiles

Nitrogen-containing nucleophiles, such as ammonia and primary or secondary amines, participate in SN2 reactions to yield the corresponding 2-aminoethanol derivatives.[1] The rate of these reactions is contingent on the nucleophilicity of the amine, which is influenced by both electronic effects and steric hindrance.[1]

Carbon and Sulfur Nucleophiles

Carbon nucleophiles, such as cyanide ions, can be employed to form new carbon-carbon bonds.[1] Thiolates, being excellent nucleophiles, react rapidly to form thioethers. The kinetics of reactions with thiophenolates have been studied and demonstrate this high reactivity.[7]

Biological Significance: A DNA Alkylating Agent

In a biological context, the most significant nucleophile is DNA. Sulfonate esters are recognized as potent DNA alkylating agents, a property that underlies both their genotoxic potential and their application in cancer chemotherapy.[8][9][10] Alkylating agents covalently modify DNA, leading to strand breakage, cross-linking, and mutations, which can ultimately trigger cell death.[11][12][13]

The electron-rich nitrogen atoms in the purine and pyrimidine bases of DNA act as nucleophilic centers.[10] The most reactive sites for alkylation by sulfonate esters are the N7 position of guanine and the N3 position of adenine.[10][14]

Caption: Alkylation of the N7 position of guanine in DNA.

This reactivity has two major implications in the pharmaceutical field:

-

Genotoxic Impurities: Alkyl sulfonate esters can form as impurities during the synthesis of active pharmaceutical ingredients (APIs) that are formulated as sulfonate salts, especially when alcohol solvents are used.[9][15] Regulatory agencies have stringent limits on such impurities due to their mutagenic potential.[15]

-

Anticancer Agents: The ability to damage DNA makes sulfonate esters interesting scaffolds for the development of new anticancer drugs.[16] By attaching the sulfonate ester moiety to a molecule that selectively targets tumor cells, it is possible to achieve localized DNA damage, leading to cancer cell death.[14][16]

Experimental Protocols for Mechanistic Studies

To validate the alkylating mechanism and quantify the reactivity of this compound, well-defined experimental protocols are essential.

Workflow for a Model Alkylation Reaction and Kinetic Analysis

This workflow outlines the process for reacting this compound with a model nucleophile (e.g., sodium thiophenolate) and monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC).

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C8H10O4S | CID 249158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | 249285-50-5 [amp.chemicalbook.com]

- 6. This compound | 249285-50-5 [chemicalbook.com]

- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. escholarship.org [escholarship.org]

- 11. drugs.com [drugs.com]

- 12. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 13. Alkylating Chemotherapy Agents: 7 Key Examples and Their Clinical Uses [int.livhospital.com]

- 14. Groove- and sequence-selective alkylation of DNA by sulfonate esters tethered to lexitropsins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxyethyl Benzenesulfonate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyethyl benzenesulfonate, a versatile organic compound, holds significant importance as a reactive intermediate in various chemical syntheses. Its unique bifunctional nature, possessing both a hydroxyl group and a benzenesulfonate ester, makes it a valuable building block in the development of novel polymers, surfactants, and pharmaceutical intermediates. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed methodologies for its synthesis and characterization, and an exploration of its applications in research and drug development.

Part 1: Physicochemical Properties

Structural and General Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 249285-50-5 | [2][3] |

| Molecular Formula | C₈H₁₀O₄S | [1][3] |

| Molecular Weight | 202.23 g/mol | [1][2] |

| Appearance | Predicted to be a solid or liquid | |

| Storage Condition | Room Temperature | [3] |

Physical Properties

Precise experimental values for the melting and boiling points of this compound are not widely published. However, data for a closely related analogue, 2-hydroxyethyl 4-methylbenzenesulfonate (tosylate), provides a reasonable estimation.

| Property | Estimated/Reported Value | Source/Analogue |

| Melting Point | 135-136°C | [] (for 2-hydroxyethyl 4-methylbenzenesulfonate) |

| Boiling Point | 376.8 ± 25.0 °C at 760 mmHg | [] (for 2-hydroxyethyl 4-methylbenzenesulfonate) |

| Density | 1.278 g/cm³ | [] (for 2-hydroxyethyl 4-methylbenzenesulfonate) |

Solubility

Due to the presence of both a polar hydroxyl group and a benzenesulfonate moiety, this compound is expected to be soluble in polar organic solvents. Experimental determination of solubility in a range of solvents is crucial for its application in various reaction and purification protocols.

Part 2: Synthesis and Purification

The primary route for the synthesis of this compound is the direct esterification of benzenesulfonic acid with ethylene glycol.[2]

Synthesis Workflow

Caption: General workflow for the synthesis and purification of this compound.

Detailed Synthesis Protocol

Materials:

-

Benzenesulfonic acid

-

Ethylene glycol (in excess)

-

Strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)[2]

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine benzenesulfonic acid and an excess of ethylene glycol.

-

Add a catalytic amount of a strong acid.

-

Heat the mixture to reflux. Water produced during the reaction is azeotropically removed using the Dean-Stark trap to drive the equilibrium towards the product.

-

Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Causality Behind Experimental Choices:

-

Excess Ethylene Glycol: Using an excess of ethylene glycol shifts the reaction equilibrium towards the formation of the mono-esterified product and minimizes the formation of the di-substituted byproduct.[2]

-

Acid Catalyst: The strong acid protonates the sulfonic acid group, increasing its electrophilicity and facilitating the nucleophilic attack by the hydroxyl group of ethylene glycol.[2]

-

Azeotropic Removal of Water: The removal of water, a byproduct of the esterification, is crucial to prevent the reverse reaction and to drive the reaction to completion.[2]

Purification

The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography. The choice of solvent for recrystallization is critical and should be determined empirically to ensure high recovery of the purified product.

Part 3: Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data provides insight into the expected chemical shifts.

Predicted 1H NMR Spectral Data:

| Protons | Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.5 - 7.9 | Multiplet |

| -O-CH₂- | ~4.2 | Triplet |

| -CH₂-OH | ~3.8 | Triplet |

| -OH | Variable | Singlet (broad) |

Predicted 13C NMR Spectral Data:

| Carbon | Chemical Shift (ppm) |

| Aromatic (ipso-C) | ~138 |

| Aromatic (C-H) | 127 - 134 |

| -O-CH₂- | ~68 |

| -CH₂-OH | ~60 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.

Expected FTIR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | 3500 - 3200 | Broad, Strong |

| C-H (aromatic) | 3100 - 3000 | Medium |

| C-H (aliphatic) | 3000 - 2850 | Medium |

| S=O (asymmetric stretch) | 1370 - 1335 | Strong |

| S=O (symmetric stretch) | 1180 - 1160 | Strong |

| S-O-C stretch | 1000 - 960 | Strong |

| C-O stretch | 1100 - 1000 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. The molecular ion peak [M]⁺ would be expected at m/z = 202.

Part 4: Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the presence of the hydroxyl group and the benzenesulfonate ester, which is an excellent leaving group.

Reactivity Profile

Caption: Key reaction pathways for this compound.

-

Nucleophilic Substitution: The benzenesulfonate group is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic attack via an SN2 mechanism. This reactivity is fundamental to its use as an alkylating agent for introducing a 2-hydroxyethyl moiety.[2]

-

Reactions of the Hydroxyl Group: The primary alcohol functionality can undergo typical reactions such as esterification, etherification, and oxidation to the corresponding aldehyde or carboxylic acid.

Stability and Decomposition

-

Thermal Stability: Information on the specific decomposition temperature is limited, but thermal analysis techniques like Thermogravimetric Analysis (TGA) would be required for a definitive assessment.[2] Sulfonate esters can undergo thermal decomposition.

-

Hydrolytic Stability: As an ester, this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield benzenesulfonic acid and ethylene glycol. The rate of hydrolysis is dependent on pH and temperature.

Part 5: Applications in Research and Drug Development

The dual functionality of this compound makes it a valuable tool in several areas of chemical research and development.

-

Monomer for Polymer Synthesis: The hydroxyl group allows for its incorporation into polyesters and other polymers, introducing the benzenesulfonate group as a pendant moiety, which can influence the polymer's properties such as solubility and thermal stability.[2]

-

Intermediate in Organic Synthesis: It serves as a key intermediate for the synthesis of a variety of organic molecules, including surfactants and quaternary ammonium compounds.[2]

-

Pharmaceutical Research: As an impurity or a starting material in the synthesis of active pharmaceutical ingredients (APIs), its characterization is crucial for quality control. For example, it is a known impurity of Amlodipine.

Part 6: Safety and Handling

General Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5]

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5]

Hazard Identification (Based on Analogous Compounds)

-

Skin and Eye Irritation: May cause skin and eye irritation.[5]

-

Harmful if Swallowed: May be harmful if ingested.[5]

Conclusion

This compound is a valuable and versatile chemical intermediate with a range of applications in synthetic chemistry. A thorough understanding of its physical and chemical properties, as well as safe handling procedures, is essential for its effective and responsible use in research and development. Further experimental investigation into its specific physical properties and toxicological profile would be beneficial for expanding its applications.

References

-

This compound - ChemBK. (URL: [Link])

-

This compound | C8H10O4S | CID 249158 - PubChem - NIH. (URL: [Link])

-

MATERIAL SAFETY DATA SHEET - ESMA Inc. (URL: [Link])

Sources

An In-Depth Technical Guide to 2-Hydroxyethyl benzenesulfonate (CAS: 249285-50-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Synthetic Tool

2-Hydroxyethyl benzenesulfonate, identified by its CAS number 249285-50-5, is a bifunctional organic molecule that, while not a household name, serves as a critical reagent and intermediate in the nuanced world of synthetic chemistry. Its structure, combining a reactive benzenesulfonate ester with a primary alcohol, offers a unique handle for chemists to introduce a hydroxyethyl moiety into a wide array of molecules. This guide, intended for the discerning eye of researchers and drug development professionals, moves beyond a simple recitation of facts. Instead, it aims to provide a deep, mechanistic understanding of this compound's synthesis, reactivity, and its notable, albeit sometimes unwelcome, role in pharmaceutical sciences. By elucidating the "why" behind its applications, this document serves as a practical and insightful resource for those working at the forefront of chemical innovation.

Section 1: Core Chemical and Physical Characteristics

This compound is a sulfonate ester that plays a significant role in organic synthesis. A comprehensive understanding of its fundamental properties is essential for its effective and safe utilization in a laboratory or industrial setting.

Molecular Structure and Properties

The molecule consists of a benzenesulfonate group esterified with one of the hydroxyl groups of ethylene glycol. This arrangement imparts a dual reactivity to the compound: the benzenesulfonate acts as an excellent leaving group in nucleophilic substitution reactions, while the terminal hydroxyl group is available for further functionalization.

| Property | Value | Source(s) |

| CAS Number | 249285-50-5 | [1] |

| Molecular Formula | C₈H₁₀O₄S | [1] |

| Molecular Weight | 202.23 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Clear Colorless Oil | [2] |

| Storage Temperature | 2-8°C (Refrigerator) | [2] |

Spectroscopic and Analytical Profile

Characterization of this compound is crucial for confirming its identity and purity. The following are expected spectroscopic features:

-

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzene ring, typically in the downfield region (δ 7.5-8.0 ppm). The two methylene groups of the ethyl chain would appear as triplets in the more upfield region, with the methylene group attached to the sulfonate oxygen being more deshielded than the one bearing the hydroxyl group. The hydroxyl proton would appear as a broad singlet, the position of which can vary depending on the solvent and concentration.[3]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the aromatic carbons, with the ipso-carbon (attached to the sulfur) resonating at a distinct chemical shift. The two aliphatic carbons of the ethyl group would also be distinguishable, with the carbon adjacent to the sulfonate oxygen appearing at a lower field than the carbon attached to the hydroxyl group.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands characteristic of the sulfonate group. The asymmetric and symmetric S=O stretching vibrations are typically observed around 1350-1300 cm⁻¹ and 1180-1160 cm⁻¹, respectively. A broad O-H stretching band from the alcohol group would be expected in the region of 3200-3600 cm⁻¹.[3]

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. Depending on the ionization technique used, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed.

Section 2: Synthesis and Manufacturing Considerations

The primary route for the synthesis of this compound is the direct esterification of benzenesulfonic acid with ethylene glycol.[3] This reaction, while straightforward in principle, requires careful control of conditions to maximize yield and purity.

Reaction Mechanism and Key Parameters

The synthesis proceeds via an acid-catalyzed esterification. Although benzenesulfonic acid is itself a strong acid, external catalysts like sulfuric acid or p-toluenesulfonic acid can be employed to increase the reaction rate. The mechanism involves the protonation of the sulfonic acid, making it more susceptible to nucleophilic attack by the hydroxyl group of ethylene glycol.

Caption: General workflow for the acid-catalyzed synthesis of this compound.

Key parameters to optimize for this synthesis include:

-

Molar Ratio of Reactants: Utilizing an excess of ethylene glycol can shift the reaction equilibrium towards the product and minimize the formation of the di-ester byproduct.[3]

-

Temperature: Higher temperatures generally accelerate the reaction rate. However, excessively high temperatures can lead to side reactions. The reaction is often conducted under reflux.[3]

-

Water Removal: As water is a byproduct of the esterification, its removal (e.g., using a Dean-Stark apparatus) is crucial to drive the reaction to completion.[3]

A Representative Laboratory-Scale Synthesis Protocol

The following protocol is a generalized procedure based on established principles of esterification. Researchers should optimize the conditions for their specific setup.

Materials:

-

Benzenesulfonic acid

-

Ethylene glycol (excess, e.g., 3-5 equivalents)

-

Toluene (as a solvent for azeotropic water removal)

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add benzenesulfonic acid, a significant excess of ethylene glycol, and toluene.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of water collection.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted benzenesulfonic acid.

-

Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to remove the solvent and excess ethylene glycol.

-

The crude product, a clear oil, can be further purified by vacuum distillation or column chromatography on silica gel to achieve high purity.[3]

-

Characterize the final product using NMR, IR, and MS to confirm its structure and purity.

Section 3: Reactivity and Applications in Synthesis

The utility of this compound stems from the benzenesulfonate group's excellent leaving group ability, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is central to its application as an alkylating agent.

The SN2 Reaction Pathway

The primary mechanism of action for this compound is the bimolecular nucleophilic substitution (SN2) reaction. A nucleophile attacks the carbon atom bearing the benzenesulfonate group, leading to the displacement of the benzenesulfonate anion and the formation of a new bond with the 2-hydroxyethyl moiety.[3]

Caption: The SN2 reaction mechanism of this compound with a nucleophile.

This reactivity is harnessed in various synthetic applications:

-

Synthesis of Ethylene Oxide Derivatives: Under basic conditions, the terminal hydroxyl group can be deprotonated to form an alkoxide, which can then undergo an intramolecular SN2 reaction to displace the benzenesulfonate and form ethylene oxide.

-

Functionalization with Nucleophiles: It readily reacts with a variety of nucleophiles, including alkoxides, amines, and thiols, to introduce the 2-hydroxyethyl group.[3] For instance, reaction with sodium methoxide yields 2-methoxyethanol.[3]

-

Polymer and Surfactant Synthesis: It serves as a monomeric intermediate for creating polymers with hydroxy-terminated side chains and for the synthesis of specialty surfactants.[3]

Section 4: Relevance in Drug Development and Pharmaceutical Analysis

While not an active pharmaceutical ingredient (API) itself, this compound holds significant relevance in the pharmaceutical industry, primarily as a potential process-related impurity.

A Case Study: Amlodipine Besylate

Amlodipine is a widely used calcium channel blocker for treating hypertension and angina.[] It is commonly formulated as a besylate (benzenesulfonate) salt to improve its stability and solubility.[5] During the synthesis of amlodipine besylate, the use of benzenesulfonic acid and solvents containing residual alcohols (like ethanol from the synthesis or methanol for crystallization) can lead to the formation of sulfonate esters as potential genotoxic impurities.[6][7]

Specifically, if ethylene glycol is present as an impurity in the solvents or reactants, it can react with benzenesulfonic acid under acidic conditions to form this compound. The presence of such alkylating agents, even at trace levels, is a major concern for regulatory agencies due to their potential to react with DNA.[6] Therefore, highly sensitive analytical methods, such as GC/Q-TOF, are developed to detect and quantify these impurities in the final drug substance.[6]

Caption: Formation of this compound as a potential impurity in amlodipine besylate synthesis.

Section 5: Biological Considerations and Safety Profile

Biological Activity of Sulfonate Esters

Direct studies on the biological activity of this compound are scarce. However, the broader class of sulfonate esters is known for its biological implications. Some sulfonate esters have been investigated for various therapeutic effects, including enzyme inhibition (e.g., acetylcholinesterase, α-glycosidase, and carbonic anhydrase) and as anticancer and antibacterial agents.[8][9] Conversely, due to their nature as alkylating agents, many sulfonate esters are recognized as potentially genotoxic.[6] Their ability to transfer an alkyl group allows them to react with nucleophilic sites on biomolecules, including DNA, which can lead to mutations.

Safety, Handling, and Disposal

As an alkylating agent, this compound should be handled with appropriate care in a laboratory setting.

Hazard Identification:

-

GHS Hazard Statements: May be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[10]

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., butyl or natural rubber), and a lab coat.[10]

-

Avoid breathing fumes or mists.[10]

-

Wash hands thoroughly after handling.

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[10]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[10]

-

Ingestion: Do not induce vomiting. If conscious, give 1-2 glasses of water to drink. Call a physician or poison control center.[10]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]

Disposal:

-

Dispose of waste in accordance with all applicable federal, state, and local regulations. Due to its potential as a hazardous substance, it should be treated as chemical waste and disposed of through a licensed contractor.

Section 6: Conclusion and Future Outlook

This compound exemplifies a class of compounds that are workhorses in synthetic chemistry. Its predictable reactivity as an alkylating agent, facilitated by the excellent leaving group ability of the benzenesulfonate moiety, makes it a valuable tool for introducing the 2-hydroxyethyl group into various molecular scaffolds. While its direct applications in drug development are limited, its significant role as a potential genotoxic impurity in widely used drugs like amlodipine besylate underscores the importance of understanding its formation and detection. This dual role as both a useful synthetic intermediate and a critical process impurity highlights the multifaceted nature of chemical reagents in the pharmaceutical landscape. Future research may focus on leveraging its bifunctional nature in novel polymerization reactions or as a linker in bioconjugation, provided that its reactivity can be precisely controlled. For drug development professionals, a thorough understanding of this and similar sulfonate esters will remain paramount for ensuring the safety and purity of pharmaceutical products.

References

- Guney, M., Aggul, A. G., Erturk, A., & Gulcin, I. (2023). In Vitro and in Silico Studies of 3‐Hydroxyflavone‐Based Sulfonate Esters: Potent Acetylcholinesterase, Carbonic Anhydrase and α‐Glycosidase Inhibitors. Chemistry & Biodiversity.

-

ResearchGate. (n.d.). Representative biologically active sulfonate ester scaffolds. Retrieved from [Link]

- Saeed, A., et al. (2018). Sulfonamide Derived Esters: Synthesis, Characterization, Density Functional Theory and Biological Evaluation through Experimental and Theoretical Approach. PubMed.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 249158, this compound. Retrieved from [Link]

- Pospisil, J., et al. (2009). Amlodipine Benzenesulfonate: A Mechanistic Investigation of Its Industrial Preparation via Detritylation of N-tritylamlodipine and Related NMR Studies.

- Ross, W. C. J., & Davis, W. (1957). The mechanism responsible for the hypocholestermic action of arylsulfonate esters of long chain fatty alcohols has been studied with rats fed either normocholesteremic or hypercholesteremic (1% cholesterol plus 0.

-

Wikipedia. (n.d.). Polystyrene sulfonate. Retrieved from [Link]

-

ESMA Inc. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 249285-50-5| Product Name : this compound. Retrieved from [Link]

-

Agilent. (2015). Quantification of Potential Genotoxic Impurities in Amlodipine Besylate Using an Agilent GC/Q-TOF System. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzenesulfonamide, N-(2-hydroxyethyl)-M-nitro- - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986). Retrieved from [Link]

-

Spectroscopy Infrared Spectra. (n.d.). Spectroscopy Infrared Spectra. Retrieved from [Link]

- Google Patents. (n.d.). US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide.

-

PubChemLite. (n.d.). N-(2-hydroxyethyl)benzenesulfonamide (C8H11NO3S). Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Quantification of genotoxic impurities in amlodipine drug substance by LC-MS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10375558, 4-(2-Hydroxyethyl)benzenesulfonamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6604152, 2-Hydroxyethyl sulfonate. Retrieved from [Link]

-

ResearchGate. (n.d.). The IR spectra of compounds 1 and 2 before (a) and upon benzene hydroxylation (b) (acquired in CH3CN solution). Retrieved from [Link]

Sources

- 1. This compound | C8H10O4S | CID 249158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. benchchem.com [benchchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. agilent.com [agilent.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. esmainc.com [esmainc.com]

An In-depth Technical Guide to the Synthesis of 2-Hydroxyethyl Benzenesulfonate via Esterification

This guide provides a comprehensive overview of the synthesis of 2-hydroxyethyl benzenesulfonate, a versatile alkylating agent valuable in synthetic organic chemistry.[1] We will delve into the core chemical principles, present a detailed and validated experimental protocol, and discuss critical aspects of process optimization, characterization, and safety. This document is intended for researchers, chemists, and drug development professionals seeking a practical and theoretically grounded understanding of this important transformation.

Introduction and Strategic Importance

This compound is a key intermediate whose utility stems from the electronic properties of the benzenesulfonate group (besylate), which functions as an excellent leaving group in nucleophilic substitution (SN2) reactions. This reactivity allows for the facile introduction of a 2-hydroxyethyl moiety onto a wide range of nucleophiles, making it a valuable precursor in the synthesis of more complex molecules, including pharmaceutical intermediates.[1]

The synthesis is typically achieved via esterification. While direct esterification of benzenesulfonic acid with ethylene glycol is a viable route, often requiring reflux conditions to remove the water byproduct, a more common and controllable laboratory-scale approach involves the reaction of benzenesulfonyl chloride with ethylene glycol.[1][2] This guide will focus on the latter method due to its well-defined reaction pathway and milder conditions.

Theoretical Framework: The Chemistry of Sulfonate Esterification

The formation of a sulfonate ester from a sulfonyl chloride and an alcohol is a cornerstone reaction in organic synthesis. The mechanism is a nucleophilic acyl substitution, where the alcohol acts as the nucleophile.

Reaction: C₆H₅SO₂Cl + HOCH₂CH₂OH → C₆H₅SO₂OCH₂CH₂OH + HCl

The reaction proceeds via the nucleophilic attack of one of the hydroxyl groups of ethylene glycol on the electrophilic sulfur atom of benzenesulfonyl chloride. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, thereby driving the reaction to completion.

Reaction Mechanism Visualization

The following diagram illustrates the stepwise mechanism for the base-mediated synthesis of this compound.

Caption: Mechanism of sulfonate ester formation.

Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol is designed for laboratory scale and incorporates best practices for yield, purity, and safety.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |

| Benzenesulfonyl Chloride | C₆H₅SO₂Cl | 176.62 | 1.0 eq. | Corrosive, handle in fume hood.[2] |

| Ethylene Glycol | C₂H₆O₂ | 62.07 | 5.0 eq. | Use of excess minimizes di-ester formation.[1] |

| Pyridine | C₅H₅N | 79.10 | 1.2 eq. | Anhydrous grade recommended. Acts as base and solvent. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Anhydrous grade recommended. |

| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed (1M aq.) | For workup. |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed (aq.) | For work-up. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying agent. |

Experimental Workflow

The diagram below outlines the complete workflow from reaction setup to product isolation.

Caption: Step-by-step experimental workflow for synthesis.

Detailed Procedure

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add ethylene glycol (5.0 eq.) and anhydrous dichloromethane. Cool the flask to 0°C in an ice-water bath. Add anhydrous pyridine (1.2 eq.).

-

Addition: Dissolve benzenesulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the benzenesulfonyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0°C for an additional hour. Then, remove the ice bath and let the mixture warm to room temperature. Continue stirring for 12-16 hours.

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., 1:1 Hexanes:Ethyl Acetate). The disappearance of the benzenesulfonyl chloride spot indicates reaction completion.

-

Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x) to remove pyridine, followed by saturated aqueous NaHCO₃ (2x), and finally with brine (1x). The acidic washes remove the pyridine, while the basic wash removes any trace of benzenesulfonic acid that may have formed from hydrolysis.[3]

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by silica gel column chromatography or recrystallization.[1] For chromatography, a gradient elution from hexanes to ethyl acetate is typically effective. For recrystallization, a solvent system like toluene/hexanes can be explored.

Characterization and Quality Control

Proper characterization is essential to confirm the structure and purity of the final product.

| Analytical Technique | Expected Results for this compound |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzene ring, two methylene groups (-CH₂-O- and -CH₂-OH), and the hydroxyl proton. |

| ¹³C NMR | Signals for the aromatic carbons and the two distinct aliphatic carbons of the ethyl group. |

| FT-IR | Characteristic absorption bands for O-H stretch (broad, ~3400 cm⁻¹), aromatic C-H stretch (~3050 cm⁻¹), and S=O stretches (asymmetric and symmetric, ~1360 and ~1180 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass (C₈H₁₀O₄S, MW: 202.23 g/mol ).[4][5] |

| HPLC | A single major peak indicating high purity, used to quantify residual starting materials or byproducts.[1] |

Safety and Hazard Management

A thorough understanding and mitigation of risks are paramount. The primary hazards in this synthesis are associated with benzenesulfonyl chloride.

-

Benzenesulfonyl Chloride: This reagent is highly corrosive and causes severe skin burns and eye damage.[6][7] It is also a lachrymator and reacts with water, including moisture in the air, to produce HCl and benzenesulfonic acid.[2][3] All manipulations must be conducted in a certified chemical fume hood.[8]

-

Pyridine: This base is flammable, toxic, and has a strong, unpleasant odor. Handle with care in a well-ventilated area.

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical safety goggles, a face shield, a lab coat, and suitable chemical-resistant gloves (e.g., nitrile or neoprene).[9][10]

-

Waste Disposal: Quench any unreacted benzenesulfonyl chloride carefully with a basic solution (e.g., sodium bicarbonate) before disposal.[3] Dispose of all chemical waste in accordance with institutional and local regulations.[9] An eyewash station and safety shower must be readily accessible.[8]

Conclusion

The synthesis of this compound via the esterification of benzenesulfonyl chloride with ethylene glycol is a robust and reliable method for producing this valuable synthetic intermediate. By carefully controlling reaction parameters, particularly the stoichiometry and temperature, and adhering to rigorous safety protocols, researchers can consistently obtain a high yield of pure product. The detailed protocol and mechanistic insights provided in this guide serve as a solid foundation for the successful execution and potential optimization of this synthesis in a research and development setting.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzenesulfonyl Chloride, 96%. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

- Google Patents. (1985). US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide.

-

National Center for Biotechnology Information. (2023). Ternary choline chloride/benzene sulfonic acid/ethylene glycol deep eutectic solvents for oxidative desulfurization at room temperature. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Study on esterification of benzoic acid with diethylene glycol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 249285-50-5| Product Name : this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetic Study of the Esterification Reaction of Ethylene Glycol with Phenyl Phosphonic Acid and Benzene Phosphinic Acid. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Esterification of acetic acid with ethylene glycol over environmentally benign mixed oxide solid acid catalysts. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C8H10O4S | CID 249158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

understanding the reactivity of the hydroxyethyl moiety

An In-depth Technical Guide to the Reactivity of the Hydroxyethyl Moiety for Drug Development Professionals

Abstract

The hydroxyethyl moiety (-CH₂CH₂OH) is a fundamental functional group in organic chemistry, yet its strategic importance in pharmaceutical sciences is exceptionally profound. Its simple structure—a two-carbon chain terminating in a primary alcohol—belies a rich and versatile reactivity that is pivotal for drug design, synthesis, and metabolism. This guide offers an in-depth exploration of the hydroxyethyl group's chemical behavior, from its core reaction pathways to its metabolic fate. We will dissect its role in modifying physicochemical properties such as solubility and bioavailability, its application as a reactive handle for creating diverse molecular architectures, and its function in advanced polymeric drug delivery systems. For the drug development professional, a thorough understanding of this moiety is not merely academic; it is essential for predicting a candidate's metabolic stability, designing effective prodrugs, and developing robust analytical methods. This whitepaper synthesizes field-proven insights with foundational chemical principles to provide a comprehensive resource for researchers and scientists in the pharmaceutical industry.

Fundamental Chemical Reactivity of the Hydroxyethyl Moiety

The reactivity of the hydroxyethyl group is primarily dictated by the terminal primary alcohol. This hydroxyl group can act as a nucleophile, a proton donor, and a site for oxidation, making it a versatile tool in synthetic chemistry.

Core Reaction Pathways

The principal reactions of the hydroxyethyl moiety are summarized below. These transformations are cornerstones of medicinal chemistry, enabling the synthesis of derivatives with tailored pharmacological profiles.

| Reaction Type | Reagents & Conditions | Product | Significance in Drug Development |

| Oxidation | PCC, Swern, DMP (to aldehyde); KMnO₄, Jones reagent (to carboxylic acid) | Aldehyde or Carboxylic Acid | Mimics Phase I metabolism; creates key synthetic intermediates.[1][2][3][4] |

| Esterification | Carboxylic acid (Fischer esterification), Acyl chloride, Anhydride | Ester | Prodrug design, modification of lipophilicity, protection of the hydroxyl group.[5][6] |

| Etherification | Alkyl halide with a base (Williamson synthesis), Epoxide opening | Ether | Increases metabolic stability, alters solubility and binding interactions.[5][7] |

| Dehydration | Concentrated H₂SO₄ or H₃PO₄, heat | Vinyl group (Alkene) | Introduction of unsaturation for further functionalization.[8][9] |

| Nucleophilic Substitution | 1. Activation (e.g., TsCl, MsCl); 2. Nucleophile (e.g., N₃⁻, CN⁻) | Substituted ethyl group | Conversion to other functional groups (amines, nitriles, etc.). |

Mechanistic Insights

Oxidation: As a primary alcohol, the hydroxyethyl group undergoes a two-stage oxidation. Milder oxidizing agents will stop at the aldehyde, while stronger agents will proceed to the carboxylic acid. This pathway is a direct chemical parallel to the primary metabolic route for this moiety in vivo.[1][4][10]

Dehydration: The acid-catalyzed dehydration of the hydroxyethyl group proceeds via an E2 (elimination, bimolecular) mechanism.[8][9] An E1 mechanism, which involves the formation of a carbocation intermediate, is energetically unfavorable due to the high instability of the primary carbocation that would be formed (CH₃CH₂⁺).[8]

The Hydroxyethyl Moiety in Pharmaceutical Sciences

The inclusion of a hydroxyethyl group is a common strategy in drug design to fine-tune a molecule's properties for optimal therapeutic effect.

Impact on Physicochemical Properties and SAR

The terminal hydroxyl group is a potent hydrogen bond donor and acceptor, which significantly enhances a molecule's water solubility.[] This is a critical attribute for improving the absorption and distribution of a drug candidate. Furthermore, the hydroxyethyl chain provides a flexible linker and a reactive site for synthetic modification, allowing chemists to systematically alter a lead compound to improve its solubility, bioavailability, and target specificity.[5]

Applications in Polymeric Drug Formulations

The hydroxyethyl moiety is the defining feature of several key pharmaceutical excipients that are indispensable in modern drug formulation.

-

Hydroxyethyl Starch (HES): HES is a synthetic polymer derived from starch and modified with hydroxyethyl groups.[][12] This modification enhances its water solubility and stability in the bloodstream, making it a widely used plasma volume expander for treating hypovolemia.[12][13][14][15] The degree of substitution and molecular weight of HES are critical parameters that determine its pharmacokinetic properties and safety profile.[12][13]

-

Hydroxyethyl Cellulose (HEC): HEC is a water-soluble polymer used extensively as an excipient in pharmaceutical formulations.[16][17] Its non-ionic nature makes it compatible with a wide range of active pharmaceutical ingredients (APIs).[17] Its primary functions include:

-

Controlled Release: HEC forms a gel-like matrix in tablets that regulates the dissolution and release rate of the API, enabling sustained-release formulations.[16][18]

-

Thickening and Stabilization: It is used to increase the viscosity of liquid and semi-solid formulations like suspensions, gels, and creams, preventing sedimentation and ensuring uniform dosage.[16][17]

-

Binding: In tablet manufacturing, HEC acts as a binder, ensuring the tablet's structural integrity.[16][18]

-

Metabolic Fate of the Hydroxyethyl Moiety

The biotransformation of drugs is a critical factor determining their efficacy and safety. The hydroxyethyl group is a common site for Phase I metabolism, primarily through oxidation.[19][20]

Oxidative Pathways via Cytochrome P450

The metabolic oxidation of the primary alcohol in the hydroxyethyl moiety is predominantly catalyzed by the Cytochrome P450 (CYP) family of enzymes located in the liver.[19][21] The reaction proceeds in two steps:

-

Oxidation to Aldehyde: The primary alcohol is first oxidized to its corresponding aldehyde.

-

Oxidation to Carboxylic Acid: The intermediate aldehyde is rapidly oxidized further by enzymes such as aldehyde dehydrogenase (ALDH) to form a carboxylic acid metabolite.[21]

This metabolic cascade significantly increases the polarity of the molecule, facilitating its excretion from the body.[20] The resulting metabolites can have a dramatically different pharmacological profile from the parent drug:

-

Inactivation: Often, the carboxy metabolite is inactive, and this pathway serves as a primary route of drug clearance.[21]

-

Activation (Prodrugs): In some cases, the parent drug is less active, and metabolic oxidation to an alcohol or carboxylic acid is required to produce the pharmacologically active species.[22]

Analytical and Experimental Methodologies

Characterizing the reactivity and confirming the identity of compounds containing the hydroxyethyl moiety requires robust analytical techniques.

General Analytical Strategy

Direct analysis of reactive molecules can be challenging. A combination of spectroscopic and chromatographic methods is typically employed. For reactive intermediates used in synthesis, such as those with acyl chloride functionalities, derivatization is often necessary to create a stable analyte suitable for analysis by techniques like reverse-phase HPLC.[23] Dissolving the sample in an alcohol, for instance, can quickly convert a reactive acyl chloride into a stable ester for accurate quantification.[23]

Experimental Protocol: Monitoring the Oxidation of a Hydroxyethyl-Containing Compound

This protocol outlines a general workflow for studying the oxidation of a model compound bearing a hydroxyethyl group using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Objective: To quantify the conversion of the starting material and the formation of the aldehyde and carboxylic acid metabolites over time.

Methodology:

-

Reaction Setup: Dissolve the model compound (Substrate) in an appropriate buffer or solvent. Initiate the reaction by adding the oxidizing agent (e.g., a liver microsomal preparation containing CYP enzymes for a metabolic study, or a chemical oxidant for a synthetic study).

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately stop the reaction in the aliquot by adding a quenching solution (e.g., ice-cold acetonitrile or a strong acid/base) to denature enzymes or neutralize the chemical oxidant.

-

Sample Preparation: Centrifuge the quenched sample to pellet any precipitated proteins or salts. Transfer the supernatant to an HPLC vial for analysis.

-

HPLC-MS Analysis: Inject the sample onto an appropriate HPLC column (e.g., C18 reverse-phase). Elute with a gradient of water and organic solvent (e.g., acetonitrile), both typically containing a modifier like formic acid. Monitor the eluent using a mass spectrometer to identify and quantify the substrate, aldehyde intermediate, and carboxylic acid product based on their distinct mass-to-charge ratios (m/z).

-

Data Analysis: Integrate the peak areas for each compound at each time point. Plot the concentration of each species versus time to determine the reaction kinetics.

Conclusion and Future Perspectives

The hydroxyethyl moiety, despite its structural simplicity, is a powerhouse in pharmaceutical development. Its predictable reactivity allows for its use as a versatile synthetic handle, while its physicochemical contributions are invaluable for optimizing drug properties. The primary alcohol is a key site for metabolic transformation, a factor that must be carefully considered and engineered during the drug design process. As medicinal chemistry continues to advance, the strategic manipulation of fundamental functional groups like the hydroxyethyl moiety will remain a critical skill for creating the next generation of safer and more effective therapeutics.

References

- 7.3: Oxidation of Pyruvate and the Citric Acid Cycle - Biology LibreTexts. (2022). Biology LibreTexts.

- 7.8: Oxidation of Pyruvate and the Citric Acid Cycle - Breakdown of Pyruvate - Biology LibreTexts. (2024). Biology LibreTexts.

- Oxidation of Pyruvate and the Citric Acid Cycle – Biology. UH Pressbooks.

- The Significance of N-(2-Hydroxyethyl)phthalimide in Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD..

- What is the mechanism of Hydroxyethyl Starch?. (2024).

- Oxidation of Pyruvate and the Citric Acid Cycle. OpenEd CUNY.

- CAS 9005-27-0 Hydroxyethyl starch. BOC Sciences.

- In the reaction of pyruvate dehydrogenase, what type of bond forms when the hydroxyethyl group is. (2023). brainly.com.

- Pyruvate Oxidation | Biology for Majors I. Lumen Learning.

- [Hydroxyethyl starch solutions]. PubMed.

- Hydroxyethyl starch CAS#: 9005-27-0. ChemicalBook.

- HEC for Pharmaceuticals. Hydroxypropyl Methylcellulose (HPMC).

- Hydroxyethyl Cellulose: A Core Excipient In Drugs Formul

- What is the use of hydroxyethyl cellulose in medicine. (2024). Vistartglobal.

- Exploring the Synthesis Pathways of 2-(2-Hydroxyethyl)phenol. Chemical Synthesis.

- Hydroxyethyl moiety | chemistry. (2026). Britannica.

- Hydroxyethyl Starch | C22H44O17 | CID 16213095. PubChem.

- 2-HYDROXYETHYL ACRYLATE.

- Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. PubMed Central.

- Synthesis of 2-Hydroxyethyl and 2-Chloroethyl Esters of 1Alkyl(1,2Dialkyl)-4-Aminoimidazolyl-5Carboxylic Acids.

- (Hydroxyethyl)

- The reaction of hydroxyethyl radicals with O 2: A theoretical analysis and experimental product study. (2025).

- Hydroxyethyl starch. Wikipedia.

- Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PubMed Central.

- Synthesis of hydroxyethyl starch derivatives with phenylpropanoid fragments attached through ester or sulfide bonds | Request PDF. (2025).

- Determination of Hydroxyethyl Group in Hydroxyethyl Starch by Pyrolysis-Gas Chromatographic Technique..

- 2-HEA (2-HYDROXYETHYL ACRYLATE).

- 2-Hydroxyethyl Methacryl

- Reactions of alpha-hydroxyethyl radicals with flavonoids of various structures. PubMed.

- Thermophysical Properties of 2-hydroxyethyl methacryl

- 2-HydroxyEthyl Acryl

- N-Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles under “greener” reaction conditions. NIH.

- PET bottle recycling. Wikipedia.

- Drug metabolism. Wikipedia.

- Affinity-guided labeling reveals P2X7 nanoscale membrane redistribution during BV2 microglial activ

- 1.5: Drug Metabolism. (2024). Chemistry LibreTexts.

- β-Hydroxy ether synthesis by substitution. Organic Chemistry Portal.

- RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)phenol.

- Drug Metabolism and Drug Metabolism Principles - Phase I and Phase II. Pharmaguideline.

- Cyclization Reaction of N-(w-Hydroxyethyl)-N'-methylthioureas in the Presence of TsCI and Base | Request PDF. (2025).

- E. The Dehydration of Ethanol. (2023). Chemistry LibreTexts.

- Alcohol Dehydration Reaction Mechanism With H2SO4. (2020). YouTube.

- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review.

- Dehydr

- A technique for the identification and direct analysis of hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine in metalworking fluids using electrospray-mass spectrometry | Request PDF. (2025).

- What Are The Dehydration Reactions Of Ethanol?. (2025). YouTube.

- Dehydr

Sources

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. Oxidation of Pyruvate and the Citric Acid Cycle – Biology [pressbooks-dev.oer.hawaii.edu]

- 4. Biology 2e, The Cell, Cellular Respiration, Oxidation of Pyruvate and the Citric Acid Cycle | OpenEd CUNY [opened.cuny.edu]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. β-Hydroxy ether synthesis by substitution [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Pyruvate Oxidation | Biology for Majors I [courses.lumenlearning.com]

- 12. What is the mechanism of Hydroxyethyl Starch? [synapse.patsnap.com]

- 13. [Hydroxyethyl starch solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hydroxyethyl starch CAS#: 9005-27-0 [m.chemicalbook.com]

- 15. Hydroxyethyl Starch | C22H44O17 | CID 16213095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. HEC for Pharmaceuticals [hpmc.com]

- 17. celotech.com [celotech.com]

- 18. vistartglobal.com [vistartglobal.com]

- 19. Drug metabolism - Wikipedia [en.wikipedia.org]

- 20. Drug Metabolism and Drug Metabolism Principles - Phase I and Phase II | Pharmaguideline [pharmaguideline.com]

- 21. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

2-Hydroxyethyl benzenesulfonate as a monomeric intermediate

An In-depth Technical Guide to 2-Hydroxyethyl benzenesulfonate as a Monomeric Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (HEBS), a versatile monomeric intermediate with significant potential in the fields of polymer chemistry and drug development. This document elucidates the synthesis, purification, and characterization of HEBS, and explores its subsequent polymerization and application in the design of functional polymers for advanced drug delivery systems and specialty surfactants. By integrating established chemical principles with insights from analogous monomer systems, this guide offers both foundational knowledge and practical, field-proven methodologies for researchers and professionals.

Introduction: The Strategic Importance of this compound

This compound (HEBS) is a bifunctional molecule that merges the reactivity of a benzenesulfonate group with the polymerizable potential of a primary alcohol. The benzenesulfonate moiety serves as an excellent leaving group in nucleophilic substitution reactions, while the terminal hydroxyl group provides a reactive site for esterification or conversion to other functional groups, enabling its incorporation into polymer chains.[1] This dual functionality makes HEBS a valuable monomer for the synthesis of polymers with tailored properties, such as hydrophilicity, controlled drug release profiles, and unique surfactant capabilities.

This guide will delve into the technical nuances of working with HEBS, from its fundamental synthesis to its application in creating sophisticated polymeric architectures.

Synthesis and Purification of this compound

The most common and direct route to synthesizing this compound is through the acid-catalyzed esterification of benzenesulfonic acid with ethylene glycol.[1]

Reaction Mechanism and Stoichiometry

The reaction proceeds via a nucleophilic attack of one of the hydroxyl groups of ethylene glycol on the electrophilic sulfur atom of benzenesulfonic acid. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the monoester product.[1]

Diagram: Synthesis of this compound

Caption: Esterification of benzenesulfonic acid and ethylene glycol.

Detailed Experimental Protocol for Synthesis

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

Benzenesulfonic acid

-

Ethylene glycol (a 2- to 5-fold molar excess is recommended to favor mono-esterification)[1]

-

Strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)[1]

-

Toluene (for azeotropic removal of water)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzenesulfonic acid, excess ethylene glycol, and a catalytic amount of sulfuric acid in toluene.

-

Reflux: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when water ceases to be collected.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Strategies

High purity of HEBS is critical for its successful polymerization.

| Purification Technique | Description | Key Considerations |

| Vacuum Distillation | Effective for separating HEBS from less volatile impurities like the di-ester byproduct and residual ethylene glycol. | Perform under high vacuum to prevent thermal decomposition. |

| Column Chromatography | Utilizes a silica gel stationary phase with a gradient of ethyl acetate in hexanes as the mobile phase. | Allows for the separation of closely related impurities. |

| Recrystallization | If the crude product is a solid, recrystallization from a suitable solvent system can yield highly pure material. | Solvent selection is critical to ensure good recovery. |

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized monomer.

Spectroscopic Analysis

| Technique | Expected Observations | Reference |

| ¹H NMR | Aromatic protons: 7.5-8.0 ppm (multiplet); Methylene protons adjacent to sulfonate (-O-CH₂-): ~4.3 ppm (triplet); Methylene protons adjacent to hydroxyl (-CH₂-OH): ~3.8 ppm (triplet); Hydroxyl proton (-OH): variable (singlet). | [1] |

| ¹³C NMR | Aromatic carbons: ~125-140 ppm; Methylene carbon adjacent to sulfonate: ~68 ppm; Methylene carbon adjacent to hydroxyl: ~60 ppm. | Analogous compounds |

| FTIR | Strong S=O asymmetric and symmetric stretching: 1350-1300 cm⁻¹ and 1180-1160 cm⁻¹, respectively; S-O stretching: 1000-750 cm⁻¹; O-H stretching (broad): ~3400 cm⁻¹. | [1] |

Polymerization of this compound: A Monomeric Intermediate

The hydroxyl group of HEBS allows it to be incorporated into polymer backbones through condensation polymerization or, after modification, through chain-growth polymerization.

Polymerization Pathways

The primary alcohol of HEBS can be converted to a more reactive group, such as an acrylate or methacrylate, to enable radical polymerization.

Diagram: Polymerization Workflow

Caption: From monomer functionalization to polymer application.

Proposed Protocol for Atom Transfer Radical Polymerization (ATRP)

This protocol is adapted from established methods for the polymerization of sulfonated styrenic and acrylic monomers.

Materials:

-

Functionalized HEBS monomer (e.g., 2-(benzenesulfonyloxy)ethyl acrylate)

-

Initiator (e.g., ethyl α-bromoisobutyrate)

-

Catalyst (e.g., Cu(I)Br)

-

Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA)

-

Solvent (e.g., anisole or dimethylformamide)

-

Inhibitor remover column

Procedure:

-

Monomer Preparation: Pass the functionalized HEBS monomer through an inhibitor remover column.

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine the functionalized monomer, solvent, and initiator.

-

Catalyst Addition: In a separate flask, prepare the catalyst complex by dissolving Cu(I)Br and PMDETA in a small amount of solvent.

-

Initiation: Transfer the catalyst solution to the monomer solution via a degassed syringe to initiate polymerization.

-

Polymerization: Stir the reaction mixture at a controlled temperature (e.g., 60-90 °C). Monitor the polymerization progress by taking samples for analysis (e.g., ¹H NMR or GPC).

-

Termination: Terminate the polymerization by exposing the reaction mixture to air.

-

Purification: Dilute the mixture with a suitable solvent and pass it through a neutral alumina column to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum.

Applications in Drug Development and Materials Science

The unique properties of polymers derived from HEBS open up a range of applications.

Drug Delivery Systems

The benzenesulfonate group can be hydrolyzed to a sulfonic acid, rendering the polymer pH-responsive. This property can be exploited for targeted drug delivery to the acidic microenvironment of tumors or for creating stimuli-responsive hydrogels for controlled release.

Table: Potential Drug Delivery Applications

| Application | Rationale |

| pH-Responsive Nanoparticles | The sulfonic acid groups will be deprotonated at physiological pH, leading to electrostatic repulsion and nanoparticle swelling, which can trigger drug release in acidic tumor environments. |

| Hydrogels for Controlled Release | The hydrophilic nature of the sulfonated polymer can be tuned to control the swelling and degradation of a hydrogel matrix, thereby controlling the diffusion rate of an encapsulated drug. |

| Polymer-Drug Conjugates | The hydroxyl group of HEBS can be used as a handle to conjugate drugs to the polymer backbone, creating a prodrug that releases the active agent under specific physiological conditions. |

Specialty Surfactants

The amphiphilic nature of HEBS-derived molecules, with a hydrophobic aromatic ring and a hydrophilic sulfonate and hydroxyl group, makes them excellent candidates for the synthesis of specialty surfactants. These surfactants can be used as emulsifiers, dispersants, or wetting agents in pharmaceutical formulations.

Conclusion

This compound is a monomeric intermediate with considerable, yet not fully explored, potential. Its straightforward synthesis and versatile chemical handles make it an attractive building block for the creation of advanced functional polymers. For researchers in drug development and materials science, HEBS offers a platform for designing novel materials with tailored properties for a range of applications, from targeted cancer therapies to high-performance surfactants. The methodologies and insights provided in this guide are intended to serve as a foundational resource to stimulate further innovation in this promising area of polymer chemistry.

References

Sources

Understanding 2-Hydroxyethyl Benzenesulfonate: Physicochemical Context

An In-depth Technical Guide to the Solubility of 2-Hydroxyethyl Benzenesulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, determination, and theoretical modeling of the solubility of this compound in organic solvents. As a compound of interest in various chemical and pharmaceutical applications, understanding its dissolution behavior is critical for process development, formulation, and purification. This document is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to make informed decisions in their work.